

# PAC-113: Application Notes and Protocols for Oral Candidiasis Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PAC-113  |           |
| Cat. No.:            | B1574744 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **PAC-113**, a promising antimicrobial peptide, for the investigation of oral candidiasis. This document details the mechanism of action of **PAC-113**, its in vitro and in vivo efficacy, and provides detailed protocols for its evaluation.

### Introduction

Oral candidiasis, predominantly caused by Candida albicans, is a common opportunistic infection, particularly in immunocompromised individuals.[1] PAC-113 is a 12-amino-acid antimicrobial peptide derived from the naturally occurring human salivary protein, histatin 5.[1] [2] It has demonstrated significant antifungal activity against various Candida species and has been evaluated in clinical trials for the treatment of oral candidiasis in HIV-positive patients, showing safety and efficacy comparable to standard treatments like Nystatin.[2] PAC-113's mechanism of action, which involves disruption of the fungal cell membrane and induction of reactive oxygen species, makes it a valuable tool for research and a potential therapeutic agent.[3]

### **Mechanism of Action**

PAC-113 exerts its antifungal effect through a multi-step process that leads to fungal cell death:



- Electrostatic Binding: The cationic nature of PAC-113 facilitates its initial binding to the negatively charged components of the Candida albicans cell wall.
- Receptor-Mediated Translocation: The peptide then interacts with the Ssa2 protein, a cell
  wall protein on the surface of Candida albicans, which aids in its translocation across the cell
  membrane into the cytoplasm.[2]
- Membrane Permeabilization: Upon entering the cell, PAC-113 disrupts the integrity of the fungal cell membrane, leading to increased permeability.[2]
- Mitochondrial Targeting and Oxidative Stress: PAC-113 also targets the fungal mitochondria, leading to the production of reactive oxygen species (ROS). This induction of oxidative stress contributes significantly to fungal cell destruction.[3]

## **Data Presentation: In Vitro Efficacy of PAC-113**

The following tables summarize the quantitative data on the in vitro activity of **PAC-113** against various Candida species.

Table 1: Minimum Inhibitory Concentrations (MIC) of PAC-113 against Candida Species

| Candida Species      | Strain Type      | MIC (μg/mL) | Reference |
|----------------------|------------------|-------------|-----------|
| Candida albicans     | ATCC 10231       | 3.1         | [4]       |
| Candida albicans     | ATCC 44505       | 3.1         | [4]       |
| Candida glabrata     | Clinical Isolate | Susceptible | [4]       |
| Candida parapsilosis | Clinical Isolate | Susceptible | [4]       |
| Candida tropicalis   | Clinical Isolate | Susceptible | [4]       |
| Candida albicans     | ATCC 10231       | 3.1 - 16    | [5][6]    |

Note: The efficacy of PAC-113 can be reduced in the presence of high salt concentrations.[2]

Table 2: Time-Kill Kinetics of PAC-113 against Candida albicans



| Time (minutes) | % Cell Killing (at 1x MIC) | Reference |
|----------------|----------------------------|-----------|
| 10             | Not Specified              | [1]       |
| 20             | Not Specified              | [1]       |
| 30             | Not Specified              | [1]       |
| 60             | Not Specified              | [1]       |
| 120            | 87%                        | [1]       |

## **Experimental Protocols**

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[7]

#### Materials:

- PAC-113 peptide
- Candida isolates
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer
- · Sterile water and saline
- Positive control antifungal (e.g., Fluconazole)
- Negative control (medium only)

#### Procedure:



- Preparation of PAC-113 Stock Solution: Prepare a stock solution of PAC-113 in sterile water.
- Preparation of Candida Inoculum: a. Culture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL.
- Assay Setup: a. In a 96-well plate, perform serial two-fold dilutions of PAC-113 in RPMI 1640 medium to achieve a range of desired concentrations. b. Add 100 μL of the diluted Candida inoculum to each well containing the PAC-113 dilutions. c. Include a positive control (inoculum with a standard antifungal) and a negative control (inoculum in medium without any antifungal).
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of PAC-113 that causes a significant inhibition of visible growth (approximately 50% reduction in turbidity) compared to the growth control.

# Protocol 2: Anti-Biofilm Activity Assay using Crystal Violet

This protocol quantifies the ability of **PAC-113** to inhibit biofilm formation.[8][9][10]

#### Materials:

- PAC-113 peptide
- Candida isolates
- Sabouraud Dextrose Broth supplemented with glucose
- Sterile 96-well flat-bottom microtiter plates
- Phosphate Buffered Saline (PBS)



- 0.1% Crystal Violet solution
- 95% Ethanol
- Microplate reader

#### Procedure:

- Biofilm Formation: a. Prepare a standardized Candida suspension (1 x 10<sup>7</sup> CFU/mL) in Sabouraud Dextrose Broth. b. Add 100 μL of the suspension to each well of a 96-well plate.
   c. Add 100 μL of PAC-113 at various concentrations to the wells. Include a no-drug control.
   d. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
- Washing: a. Gently aspirate the medium and planktonic cells from each well. b. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
- Staining: a. Add 125 μL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Remove the crystal violet solution and wash the wells twice with PBS.
- Destaining and Quantification: a. Add 200 μL of 95% ethanol to each well to destain the biofilm. b. Incubate for 10-15 minutes. c. Transfer 100 μL of the ethanol solution from each well to a new plate. d. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.

## **Protocol 3: Cytotoxicity Assay using MTT**

This assay assesses the potential toxicity of **PAC-113** against mammalian cells, such as human oral keratinocytes.[11][12]

#### Materials:

- PAC-113 peptide
- Human oral keratinocytes (or other relevant cell line)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)



- · Sterile 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed human oral keratinocytes into a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
- Treatment: a. Remove the culture medium and replace it with fresh medium containing various concentrations of PAC-113. b. Include a vehicle control (medium without PAC-113).
   c. Incubate for 24 hours.
- MTT Addition: a. Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: a. Remove the medium containing MTT. b. Add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
   Cell viability is proportional to the absorbance.

## **Protocol 4: Murine Model of Oropharyngeal Candidiasis**

This protocol describes a common method to establish an in vivo model of oral candidiasis to evaluate the efficacy of **PAC-113**.[13][14][15][16][17]

#### Materials:

- PAC-113 formulation (e.g., mouthrinse)
- Candida albicans strain
- Immunocompromised mice (e.g., BALB/c mice treated with cortisone acetate)



- Cortisone acetate
- Sterile cotton swabs
- Anesthetic agent (e.g., ketamine/xylazine cocktail)
- Sabouraud Dextrose Agar plates

#### Procedure:

- Immunosuppression: a. Administer cortisone acetate (e.g., 225 mg/kg) subcutaneously to the mice on days -1, 1, and 3 relative to infection to induce immunosuppression.
- Infection: a. On day 0, anesthetize the mice. b. Inoculate the oral cavity with a cotton swab saturated with a suspension of Candida albicans (e.g., 10^6 CFU/mL). The swab is typically placed sublingually for a defined period (e.g., 75 minutes).
- Treatment: a. Begin treatment with the **PAC-113** formulation at a specified time post-infection (e.g., 24 hours). b. Administer the treatment as per the study design (e.g., topical application to the oral cavity once or twice daily for several days). c. Include a vehicle control group and a positive control group (e.g., treated with Nystatin).
- Evaluation of Fungal Burden: a. At the end of the treatment period, euthanize the mice. b. Excise the tongue and/or oral tissues. c. Homogenize the tissues in sterile saline. d. Plate serial dilutions of the homogenate on Sabouraud Dextrose Agar plates. e. Incubate the plates and count the number of Colony Forming Units (CFU) to determine the fungal burden.
- Clinical Scoring (Optional): The severity of the oral lesions can be scored visually based on the extent of white plaques and erythema.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of PAC-113 against Candida albicans.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **PAC-113** efficacy.





Click to download full resolution via product page

Caption: Logical relationships of **PAC-113** properties and advantages.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. PAC-113: A clinically active antimicrobial peptide Creative Peptides [creative-peptides.com]
- 3. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of ... [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]

## Methodological & Application





- 7. Prevalence and antifungal susceptibility profiles of Candida isolates among patients with candiduria: a multiplex PCR assay PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culturing and Screening of Candida albicans Biofilms PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idcmjournal.org [idcmjournal.org]
- 11. journals.plos.org [journals.plos.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Mouse Model of Oropharyngeal Candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse model of oropharyngeal candidiasis. [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [PAC-113: Application Notes and Protocols for Oral Candidiasis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574744#pac-113-application-in-oral-candidiasis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com